molecular formula C13H16N4O2S2 B5209932 N-(3-methoxyphenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea

N-(3-methoxyphenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea

Cat. No. B5209932
M. Wt: 324.4 g/mol
InChI Key: GLWYJQZCTHQVRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea, also known as PTU, is a chemical compound that has been widely used in scientific research. PTU is a thiadiazole derivative that has been found to have various biochemical and physiological effects.

Mechanism of Action

N-(3-methoxyphenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea inhibits thyroid hormone synthesis by blocking the enzyme thyroperoxidase, which is involved in the iodination and coupling of thyroid hormones. This results in a reduction in the production of thyroid hormones, which can be beneficial in the treatment of hyperthyroidism. This compound has also been found to have antioxidant properties, which may contribute to its beneficial effects in various diseases.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. In addition to its role in inhibiting thyroid hormone synthesis, this compound has been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. This compound has also been found to modulate the expression of various genes involved in metabolism and development.

Advantages and Limitations for Lab Experiments

N-(3-methoxyphenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, making it readily available for use. Additionally, this compound has been extensively studied, and its effects are well-documented. However, there are also limitations to the use of this compound in lab experiments. It has been found to have off-target effects, which may complicate the interpretation of results. Additionally, the optimal dosage and duration of treatment with this compound may vary depending on the specific experimental conditions.

Future Directions

There are several future directions for research involving N-(3-methoxyphenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea. One area of interest is the role of this compound in the treatment of oxidative stress-related diseases. Additionally, the use of this compound as a tool to investigate the role of thyroid hormone in development and metabolism may have potential applications in the field of regenerative medicine. Further studies are also needed to better understand the off-target effects of this compound and to optimize its use in lab experiments.
Conclusion:
In conclusion, this compound is a well-established chemical compound that has been widely used in scientific research. Its synthesis method is well-established, and its effects are well-documented. This compound has been found to have various biochemical and physiological effects, including the inhibition of thyroid hormone synthesis and antioxidant properties. While there are limitations to its use in lab experiments, this compound has several advantages and has potential applications in various fields of research. Further studies are needed to fully understand the potential of this compound and to optimize its use in lab experiments.

Synthesis Methods

N-(3-methoxyphenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea can be synthesized through a multistep process that involves the reaction of 3-methoxyaniline with thionyl chloride, followed by the reaction with propylthiol and ammonium thiocyanate. The resulting product is then reacted with urea to form this compound. This synthesis method has been well-established and has been used in various studies.

Scientific Research Applications

N-(3-methoxyphenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea has been widely used in scientific research, particularly in the field of endocrinology. It has been found to inhibit thyroid hormone synthesis and has been used in the treatment of hyperthyroidism. This compound has also been used in studies investigating the role of thyroid hormone in development and metabolism. Additionally, this compound has been used as a tool to investigate the role of oxidative stress in various diseases.

properties

IUPAC Name

1-(3-methoxyphenyl)-3-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S2/c1-3-7-20-13-17-16-12(21-13)15-11(18)14-9-5-4-6-10(8-9)19-2/h4-6,8H,3,7H2,1-2H3,(H2,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWYJQZCTHQVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(S1)NC(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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